[2-(3,5-dimethyl-1H-indol-2-yl)ethyl](methyl)amine hydrochloride
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Overview
Description
2-(3,5-dimethyl-1H-indol-2-yl)ethylamine hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-indol-2-yl)ethylamine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The resulting indole derivative is then further modified to introduce the ethyl and methylamine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-indol-2-yl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the ethylamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Scientific Research Applications
Chemistry
In chemistry, 2-(3,5-dimethyl-1H-indol-2-yl)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in the development of new synthetic methodologies .
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial and anticancer activities. It can interact with multiple biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, indole derivatives, including 2-(3,5-dimethyl-1H-indol-2-yl)ethylamine hydrochloride, are investigated for their therapeutic potential. They have been studied for their roles in treating diseases such as cancer, viral infections, and neurological disorders .
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity allows for the creation of various derivatives that can be tailored for specific applications .
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-indol-2-yl)ethylamine hydrochloride involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Uniqueness
What sets 2-(3,5-dimethyl-1H-indol-2-yl)ethylamine hydrochloride apart is its unique substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2-(3,5-dimethyl-1H-indol-2-yl)-N-methylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.ClH/c1-9-4-5-13-11(8-9)10(2)12(15-13)6-7-14-3;/h4-5,8,14-15H,6-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZHLJKEFKETAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C)CCNC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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